NAT2 Genotype-Dependent Bioavailability Differentiates Hydralazine from Dihydralazine and Minoxidil
Hydralazine exhibits profound NAT2 acetylator phenotype-dependent first-pass metabolism that is substantially more pronounced than that of dihydralazine. In slow acetylators, hydralazine mean fractional availability is 0.30–0.35 versus only 0.10–0.16 in rapid acetylators—a 2- to 3.5-fold difference [1]. This genotype-dependent variability is clinically actionable: the CPIC 2025 guideline provides specific hydralazine dosing recommendations based on NAT2 genotype, with poor metabolizers predicted to have increased plasma concentrations and elevated risk of drug-induced systemic lupus erythematosus [2]. By contrast, dihydralazine oral bioavailability (30–50%) is less dramatically affected by acetylator status [3], and minoxidil metabolism does not involve NAT2 polymorphism [4].
| Evidence Dimension | Oral bioavailability by acetylator phenotype |
|---|---|
| Target Compound Data | Hydralazine: slow acetylators 30–35%; rapid acetylators 10–16% [1] |
| Comparator Or Baseline | Dihydralazine: 30–50% overall bioavailability, less phenotype-dependent [3]; Minoxidil: NAT2-independent metabolism [4] |
| Quantified Difference | 2- to 3.5-fold higher hydralazine exposure in slow vs. rapid acetylators; genotype-guided dosing guideline published 2025 [2] |
| Conditions | Human healthy volunteers and hypertensive patients; oral administration; selective assay procedures [1] |
Why This Matters
Procurement for pharmacogenomic research or clinical trials requiring predictable exposure requires awareness that hydralazine (unlike minoxidil) demands NAT2 genotype stratification, whereas dihydralazine offers less variable but less well-characterized pharmacogenomic risk.
- [1] Ludden TM, McNay JL, Shepherd AMM, Lin MS. Clinical Pharmacokinetics of Hydralazine. Clinical Pharmacokinetics. 1977;2:317-329. View Source
- [2] Clinical Pharmacogenetics Implementation Consortium (CPIC). Guideline for NAT2 Genotype and Hydralazine Therapy. Clin Pharmacol Ther. 2025;118(6):1430-1436. DOI: 10.1002/cpt.70071 View Source
- [3] Medikamio. Dihydralazine Pharmacokinetics. Bioavailability approximately 30–50%. View Source
- [4] Sica DA. Minoxidil: an underused vasodilator for resistant or severe hypertension. J Clin Hypertens. 2004;6(5):283-287. View Source
